(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Scientific Research Applications
Antihypertensive and α-Blocking Agents
Compounds structurally related to "(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate" have been synthesized and evaluated for their potential as antihypertensive α-blocking agents. The synthesis involves the creation of various intermediates, including thiosemicarbazides, triazoles, and Schiff bases, which showed promising antihypertensive activities with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antimicrobial Activities
Benzothiazole-imino-benzoic acid Schiff Bases, derived from compounds similar to "this compound," and their metal complexes have shown good antimicrobial activity against various bacterial strains causing infections in humans (Mishra, Singh Gound, Mondal, Yadav, & Pandey, 2019).
Catalysis in Organic Synthesis
N-Heterocyclic carbenes, which can be related to the chemical functionalities present in "this compound," have been shown to be effective catalysts in transesterification/acylation reactions, demonstrating their utility in the synthesis of esters from alcohols and vinyl acetate (Grasa, Kissling, & Nolan, 2002).
Aldose Reductase Inhibitors
Iminothiazolidin-4-one acetate derivatives, structurally akin to the target compound, have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme involved in diabetic complications. These compounds showed potent inhibitory activity and could serve as a basis for developing novel treatments for diabetes-related issues (Ali, Saeed, Abbas, Shahid, & Bolte, 2012).
Biological Activity of Metal Complexes
Research involving the synthesis of metal complexes with ligands derived from benzothiazole and evaluation of their biological activity indicates the potential of such compounds in antimicrobial and antifungal applications. These studies contribute to understanding the broader applications of compounds related to "this compound" (Hassan, 2018).
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(2-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-11-5-3-4-6-13(11)17(23)20-18-21(10-16(22)26-2)14-8-7-12(28(19,24)25)9-15(14)27-18/h3-9H,10H2,1-2H3,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXFFZIHXYPNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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